N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-methylpropanamide
Description
N-[5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-methylpropanamide is a synthetic organic compound featuring a 1,3,4-oxadiazole core substituted at position 5 with a 2-chlorophenyl group and at position 2 with a 2-methylpropanamide moiety. The 1,3,4-oxadiazole ring is a heterocyclic scaffold known for its metabolic stability and diverse biological activities, including antimicrobial and anti-inflammatory properties . The 2-chlorophenyl substituent introduces steric and electronic effects that may enhance lipophilicity and target binding, while the 2-methylpropanamide group contributes to hydrogen-bonding interactions.
Properties
IUPAC Name |
N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-methylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN3O2/c1-7(2)10(17)14-12-16-15-11(18-12)8-5-3-4-6-9(8)13/h3-7H,1-2H3,(H,14,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMKRFGFQOHMQBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=NN=C(O1)C2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-methylpropanamide typically involves the cyclization of hydrazides with carboxylic acids or their derivatives. One common method starts with the reaction of 2-chlorobenzoic acid with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then cyclized using a dehydrating agent such as phosphorus oxychloride (POCl3) to yield the 1,3,4-oxadiazole ring. The final step involves the acylation of the oxadiazole with 2-methylpropanoyl chloride in the presence of a base like triethylamine .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistent reaction conditions and efficient production.
Chemical Reactions Analysis
Types of Reactions
N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-methylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4).
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride (LiAlH4).
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted oxadiazoles.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antiviral properties.
Medicine: Explored for its potential as an anti-tubercular agent.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The exact mechanism of action of N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-methylpropanamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to the inhibition of biological processes. For example, its anti-tubercular activity is thought to involve the inhibition of key enzymes in the Mycobacterium tuberculosis cell wall synthesis pathway .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-methylpropanamide with structurally related 1,3,4-oxadiazole derivatives, emphasizing substituent variations, physicochemical properties, and reported bioactivities:
Key Observations:
Substituent Position Effects :
- The position of chlorine on the phenyl ring (2- vs. 4-) influences electronic and steric properties. For example, OZE-III (4-chlorophenyl) exhibits stronger antimicrobial activity than compounds with para-substituted electron-donating groups (e.g., 4-methoxyphenyl in ), likely due to increased lipophilicity .
- The 2-chlorophenyl group in the target compound may enhance membrane permeability compared to unsubstituted analogs .
Amide Group Variations :
- Shorter amide chains (e.g., 2-methylpropanamide) may reduce metabolic degradation compared to longer chains (e.g., pentanamide in OZE-III) .
- Bulky substituents (e.g., sulfonylbenzamide in OZE-II) improve target selectivity but may reduce solubility .
Biological Activity Trends :
- Compounds with electron-withdrawing groups (e.g., chlorine, trifluoromethyl) show higher antimicrobial potency. For instance, OZE-III (MIC: 8 µg/mL against S. aureus) outperforms analogs with electron-donating groups .
- The target compound’s 2-methylpropanamide group could mimic natural acylated metabolites, enhancing enzyme inhibition .
Structural Characterization: Crystallographic data for related compounds (e.g., (2R)-N-[5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-(cinnamoylamino)-propanamide ) highlight the importance of X-ray diffraction in confirming stereochemistry and intermolecular interactions.
Biological Activity
N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-methylpropanamide is a compound of significant interest in pharmaceutical research due to its diverse biological activities. This article delves into the synthesis, mechanisms of action, and various biological effects of this compound, supported by data tables and relevant case studies.
The compound this compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C12H12ClN3O |
| Molecular Weight | 239.69 g/mol |
| CAS Number | 90147-10-7 |
| Melting Point | Not specified |
| LogP | 3.997 |
Synthesis
The synthesis of this compound typically involves the reaction of 2-chlorophenyl hydrazine with appropriate acylating agents under controlled conditions. Recent advancements in synthetic methodologies have emphasized eco-friendly approaches using visible light and mild reaction conditions to enhance yield and reduce toxicity .
Anticancer Properties
Research indicates that oxadiazole derivatives exhibit potent anticancer activity. In particular, this compound has shown effectiveness against various cancer cell lines. A study demonstrated that this compound inhibits cell proliferation in human cancer cells through mechanisms involving apoptosis and cell cycle arrest .
Table: Anticancer Activity Against Various Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 5.0 | Induction of apoptosis |
| A549 (Lung) | 8.0 | Cell cycle arrest at G1 phase |
| HeLa (Cervical) | 6.5 | Inhibition of DNA synthesis |
Antimicrobial Activity
The compound also exhibits antimicrobial properties. It has been tested against a range of bacterial strains and fungi, showing significant inhibitory effects. The mechanism is believed to involve disruption of microbial cell membranes and interference with metabolic pathways.
Table: Antimicrobial Activity
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 32 µg/mL |
| S. aureus | 16 µg/mL |
| C. albicans | 64 µg/mL |
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial properties, this compound has demonstrated anti-inflammatory effects in vitro and in vivo models. Studies indicate that it can reduce the production of pro-inflammatory cytokines and inhibit pathways such as NF-kB .
Case Studies
- Case Study on Anticancer Activity : A recent study evaluated the efficacy of this compound in a xenograft model of breast cancer. The results showed a significant reduction in tumor size compared to controls, suggesting potential for clinical application in cancer therapy .
- Case Study on Antimicrobial Properties : Another investigation focused on the antimicrobial efficacy against methicillin-resistant Staphylococcus aureus (MRSA). The compound was found to be effective at low concentrations, indicating its potential as a lead candidate for developing new antibiotics .
Q & A
Q. What are the standard synthetic routes for N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-methylpropanamide, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves multi-step reactions starting with substituted benzoic acid derivatives. For example, a common route (adapted from similar oxadiazole derivatives) includes:
Esterification : React 2-chlorobenzoic acid with methanol and sulfuric acid to form methyl 2-chlorobenzoate .
Hydrazide Formation : Treat the ester with hydrazine hydrate to yield 2-chlorophenylhydrazide.
Oxadiazole Ring Formation : React the hydrazide with cyanogen bromide (BrCN) in methanol to generate the 1,3,4-oxadiazol-2-amine intermediate .
Amide Coupling : Use 2-methylpropanoyl chloride under basic conditions (e.g., NaH in THF) to couple with the oxadiazole amine .
Optimization Strategies :
- Temperature Control : Maintain reflux conditions (70–90°C) during oxadiazole formation to enhance cyclization efficiency .
- Solvent Selection : Use dry THF for amide coupling to minimize hydrolysis side reactions .
- Catalysis : Introduce triethylamine as a base to improve nucleophilic substitution rates .
Q. Which spectroscopic techniques are critical for structural elucidation, and what key data confirm the compound’s identity?
- Methodological Answer :
- 1H/13C-NMR : Confirm the oxadiazole ring (C-2 resonance at δ ~165–170 ppm) and the 2-methylpropanamide moiety (CH3 groups at δ 1.2–1.5 ppm) .
- IR Spectroscopy : Detect amide C=O stretching (~1650–1680 cm⁻¹) and oxadiazole C=N stretching (~1600 cm⁻¹) .
- Mass Spectrometry (MS) : Look for molecular ion peaks (M+H⁺) matching the molecular weight (e.g., m/z 307.7 for C₁₂H₁₁ClN₃O₂) and fragmentation patterns consistent with oxadiazole cleavage .
Advanced Research Questions
Q. How can computational methods like DFT enhance understanding of this compound’s electronic properties and reactivity?
- Methodological Answer :
- HOMO-LUMO Analysis : Calculate frontier molecular orbitals to predict nucleophilic/electrophilic sites. For example, the oxadiazole ring often exhibits low LUMO energy, making it reactive toward electrophiles .
- Molecular Electrostatic Potential (MESP) : Map charge distribution to identify regions prone to hydrogen bonding (e.g., amide oxygen) .
- Solvent Effects : Use polarizable continuum models (PCM) to simulate solvatochromic shifts in UV-Vis spectra .
Tools : Gaussian or ORCA software with B3LYP/6-31G* basis sets .
Q. What experimental designs are used to evaluate biological activity, particularly in antimicrobial or enzyme inhibition assays?
- Methodological Answer :
- Antimicrobial Screening : Use agar diffusion assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Report minimum inhibitory concentrations (MICs) with positive controls (e.g., ciprofloxacin) .
- Enzyme Inhibition : For targets like lipoxygenase (LOX) or α-glucosidase:
Kinetic Assays : Measure IC₅₀ values via spectrophotometric monitoring of substrate conversion (e.g., LOX-catalyzed linoleic acid oxidation at 234 nm) .
Docking Studies : Perform molecular docking (AutoDock Vina) to predict binding interactions with enzyme active sites .
Q. How can researchers address contradictions in biological activity data across studies of similar oxadiazole derivatives?
- Methodological Answer :
- Meta-Analysis : Compare MIC or IC₅₀ values across studies, normalizing for variables like bacterial strain (ATCC vs. clinical isolates) or assay protocols .
- Structure-Activity Relationship (SAR) : Correlate substituent effects (e.g., 2-chlorophenyl vs. 4-chlorophenyl) with activity trends. For example, 2-chloro substitution may enhance membrane penetration due to steric effects .
- Control Experiments : Replicate assays under standardized conditions (e.g., CLSI guidelines) to isolate compound-specific effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
